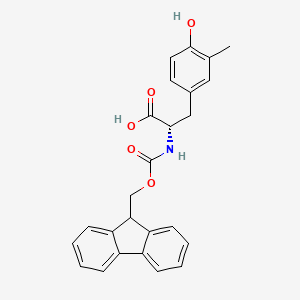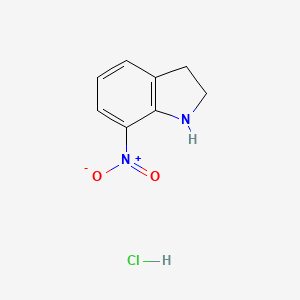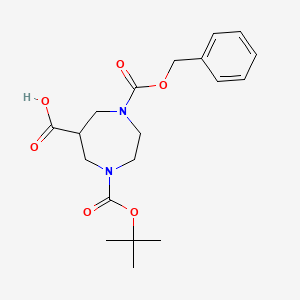
N-Fmoc-3-methyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-3-methyl-L-tyrosine is a derivative of the amino acid tyrosine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions. The addition of a methyl group at the 3-position of the tyrosine side chain can influence the compound’s properties and interactions, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-methyl-L-tyrosine typically involves the protection of the amino group of 3-methyl-L-tyrosine with the Fmoc group. This can be achieved by reacting 3-methyl-L-tyrosine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The use of green chemistry principles, such as the employment of calcium iodide as a protective agent, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-methyl-L-tyrosine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Substitution Reactions: The phenolic hydroxyl group of tyrosine can undergo substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc group removal.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling reactions.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions on the phenolic hydroxyl group.
Major Products Formed
Deprotection: The removal of the Fmoc group yields 3-methyl-L-tyrosine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Substitution: Modified tyrosine derivatives with various functional groups.
Scientific Research Applications
N-Fmoc-3-methyl-L-tyrosine has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Drug Development: Modified peptides containing this compound can be used in the development of therapeutic agents.
Biomaterials: It can be incorporated into bio-inspired materials for tissue engineering and regenerative medicine.
Analytical Chemistry: The Fmoc group allows for the detection and analysis of peptides using fluorescence-based techniques.
Mechanism of Action
The primary function of N-Fmoc-3-methyl-L-tyrosine in peptide synthesis is to protect the amino group during the coupling reactions. The Fmoc group is removed under basic conditions, typically using piperidine, to expose the free amino group for subsequent reactions . The methyl group at the 3-position of tyrosine can influence the compound’s steric and electronic properties, affecting its interactions and reactivity in peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-tyrosine: Similar to N-Fmoc-3-methyl-L-tyrosine but without the methyl group at the 3-position.
N-Fmoc-3-iodo-L-tyrosine: Contains an iodine atom at the 3-position instead of a methyl group.
N-Fmoc-3-nitro-L-tyrosine: Contains a nitro group at the 3-position.
Uniqueness
This compound is unique due to the presence of the methyl group at the 3-position, which can influence its hydrophobicity, steric interactions, and overall reactivity. This makes it a valuable tool in the design and synthesis of peptides with specific properties and functions.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-15-12-16(10-11-23(15)27)13-22(24(28)29)26-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22,27H,13-14H2,1H3,(H,26,30)(H,28,29)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRABCNXHTKWOPO-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B6300583.png)
![tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B6300589.png)


![1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B6300633.png)

![tert-butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)




![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B6300690.png)
![2,5-Dioxaspiro[3.4]octan-7-ylmethanol](/img/structure/B6300694.png)
